(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid
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Overview
Description
(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid is a chiral amino acid derivative with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the diastereoselective synthesis starting from trans-4-hydroxy-L-proline . The key step involves the trans-selective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like azide ions for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-Amino-5-methylisoxazole: Known for its reactivity in heterocyclizations involving pyruvic acids.
3(5)-Substituted Pyrazoles: These compounds exhibit unique chemical properties and reactivity patterns.
Uniqueness
(3S,5S)-3-(Aminomethyl)-5-methyloctanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry can lead to different biological activities and applications compared to its similar compounds.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(3S,5S)-3-(aminomethyl)-5-methyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9-/m0/s1 |
InChI Key |
KKXFMWXZXDUYBF-IUCAKERBSA-N |
Isomeric SMILES |
CCC[C@H](C)C[C@@H](CC(=O)O)CN |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)CN |
Origin of Product |
United States |
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